5,6-Dibromothieno[2,3-d]pyrimidine
Description
5,6-Dibromothieno[2,3-d]pyrimidine (CAS 1841081-51-3) is a brominated heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. The presence of bromine atoms at positions 5 and 6 of the thieno[2,3-d]pyrimidine core enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science . Its molecular formula is $ \text{C}6\text{H}2\text{Br}2\text{N}2\text{S} $, with a molar mass of 305.96 g/mol. The compound’s bromine substituents facilitate further functionalization, such as Suzuki-Miyaura couplings, to generate derivatives for drug discovery or optoelectronic applications.
Properties
IUPAC Name |
5,6-dibromothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-3-1-9-2-10-6(3)11-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDPHTOBNOIZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(SC2=NC=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288425 | |
| Record name | Thieno[2,3-d]pyrimidine, 5,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-51-3 | |
| Record name | Thieno[2,3-d]pyrimidine, 5,6-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyrimidine, 5,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromothieno[2,3-d]pyrimidine typically involves the bromination of thieno[2,3-d]pyrimidine. One common method includes the reaction of thieno[2,3-d]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atoms at positions 5 and 6 enable palladium-catalyzed cross-coupling reactions with boronic acids. For example:
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Reaction : 5,6-Dibromothieno[2,3-d]pyrimidine reacts with aryl/heteroaryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield mono- or di-arylated derivatives.
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Application : This method generates compounds with enhanced π-π stacking interactions for kinase inhibition .
Buchwald-Hartwig Amination
Bromine substituents participate in palladium-mediated amination to introduce nitrogen-containing groups:
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Reaction : Treatment with primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C replaces bromine with amine groups .
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Example : Substitution at position 6 with morpholine improves PI3Kβ inhibitory activity (72% enzyme inhibition) .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates SNAr reactions:
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Reagents : Amines, thiols, or alkoxides displace bromine under mild conditions (DMF, 60–80°C).
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Selectivity : Position 6 is more reactive due to reduced steric hindrance compared to position 5.
Cyclization Reactions
This compound acts as a precursor for fused polycyclic systems:
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Reaction : Treatment with diamines (e.g., propane-1,3-diamine) induces cyclization, forming tricyclic structures .
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Mechanism : Intramolecular nucleophilic attack followed by ring closure .
Halogen Exchange Reactions
Bromine atoms can be replaced by other halogens or functional groups:
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Example : Reaction with CuI in DMF substitutes bromine with iodine, enhancing electrophilicity.
Comparative Reactivity of Thieno[2,3-d]pyrimidine Derivatives
Biological Relevance of Reaction Products
Derivatives synthesized from this compound exhibit notable activities:
Scientific Research Applications
5,6-Dibromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dibromothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets within biological systems. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 5,6-Dibromothieno[2,3-d]pyrimidine and related compounds:
| Compound Name (CAS) | Substituents | Similarity Score¹ | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (1841081-51-3) | Br at 5,6 | 0.76 | 305.96 | High reactivity for cross-coupling |
| 6-Bromothieno[2,3-d]pyrimidine (60703-80-2) | Br at 6 | 0.85 | 244.04 | Single bromine enables regioselective reactions |
| 4-Chlorothieno[2,3-d]pyrimidine (14080-59-2) | Cl at 4 | 0.88 | 196.66 | Chlorine enhances electrophilicity |
| 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (814918-95-1) | Br at 5, Cl at 4 | 0.81 | 263.50 | Dual halogenation for diverse derivatization |
| 4-Chloro-5,6-dimethyl-2-isopropylthieno[2,3-d]pyrimidine (ChemBK) | Cl at 4, Me at 5,6, iPr at 2 | N/A² | 240.75 | Steric hindrance from alkyl groups reduces reactivity |
¹ Similarity scores based on structural alignment (0–1 scale) .
Key Observations :
- Bromine substitution at positions 5 and 6 in this compound reduces its structural similarity to mono-halogenated analogs (e.g., 6-Bromo: 0.85 vs. 0.76) due to steric and electronic effects .
- Chlorinated derivatives (e.g., 4-Chloro-) exhibit higher similarity scores (0.88), likely due to smaller atomic size and lower steric demand .
- Alkyl-substituted analogs (e.g., 4-Chloro-5,6-dimethyl-) show reduced reactivity in cross-coupling due to steric hindrance .
Reactivity Trends :
- Brominated thieno-pyrimidines (e.g., 5,6-Dibromo-) are more reactive in cross-couplings than chlorinated analogs (e.g., 4-Chloro-) due to weaker C–Br bonds .
- Fused derivatives (e.g., indeno-pyrido-pyrimidines) exhibit lower synthetic versatility but higher thermal stability .
Comparative Advantages :
- Brominated derivatives (e.g., 5,6-Dibromo-) are preferred for generating combinatorial libraries due to their dual reactive sites.
- Chlorinated or alkylated analogs (e.g., 4-Chloro-5,6-dimethyl-) may exhibit better pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Biological Activity
5,6-Dibromothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, focusing on its anticancer properties and interactions with various biological targets.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods that involve the bromination of thieno[2,3-d]pyrimidine derivatives. The structural modifications at the 5 and 6 positions enhance its biological activity by influencing its interaction with target enzymes and receptors.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, particularly through mechanisms involving apoptosis and autophagy.
- Kinase Inhibition : It exhibits inhibitory effects on several kinases that are crucial in cancer progression.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells. For example:
- Mechanism of Action : The compound inhibits glycinamide ribonucleotide formyltransferase (GARFTase), which is pivotal in purine synthesis. This inhibition leads to reduced proliferation of cancer cells that rely on this pathway for growth .
- Cell Lines Tested : Studies have demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with IC50 values indicating potent activity .
Kinase Inhibition
The compound has been evaluated for its affinity towards various kinases:
- FLT3 Kinase : Notably, it showed high inhibitory activity against FLT3 kinase with an IC50 value of approximately 32.4 μM. This kinase is often implicated in hematological malignancies .
- Other Kinases : Additional studies revealed that it inhibits a range of kinases with varying degrees of potency, suggesting a broad spectrum of action against cancer-related signaling pathways .
Anti-inflammatory Activity
Emerging data suggest that this compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : In vitro assays demonstrated that the compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB and MAPK signaling pathways in immune cells .
Case Studies and Experimental Findings
Q & A
Q. What are the standard synthetic routes for 5,6-Dibromothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : High-yield synthesis (up to 96%) is achieved via catalytic cyclization using Fe₃O₄@urea/HITh-SO₃H under solvent-free conditions at 300°C for 15–20 minutes . Halogenation steps (e.g., bromine introduction) often employ POCl₃ or POBr₃ in anhydrous environments, with temperature control to minimize side reactions . Ethanol or aqueous media are common for crystallization .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology : Melting point analysis (>300°C, consistent with literature) confirms crystalline purity . NMR (¹H/¹³C) identifies substitution patterns, while HPLC (>95% purity) and mass spectrometry (isotopic Br patterns) validate molecular weight and homogeneity .
Q. What spectroscopic techniques are critical for characterizing substituent effects in thieno[2,3-d]pyrimidine derivatives?
- Methodology : IR spectroscopy detects functional groups (e.g., C-Br stretches at ~550 cm⁻¹), and UV-Vis monitors π→π* transitions in the fused aromatic system. X-ray crystallography resolves regioselectivity of bromine placement .
Q. How are reaction kinetics optimized for bromine substitution in thieno[2,3-d]pyrimidine scaffolds?
- Methodology : Time-dependent monitoring via TLC or GC-MS identifies optimal reaction windows (e.g., 12–20 minutes for high yields) . Excess brominating agents (e.g., NBS) and inert atmospheres prevent intermediate decomposition .
Q. What solvent systems are preferred for purification of halogenated thieno[2,3-d]pyrimidines?
- Methodology : Ethanol or methanol recrystallization minimizes polar impurities, while silica gel chromatography (hexane:EtOAc gradients) isolates regioisomers. Aqueous workups remove unreacted Br₂ or HBr .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like PARP-1 or CHK1, with QSAR models correlating Br electronegativity to inhibitory potency (IC₅₀). MD simulations assess binding stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology : Standardized assays (e.g., COX-2/COX-1 selectivity ratios ) and dose-response curves differentiate true activity from assay artifacts. Comparative SAR studies using methyl/bromo analogs clarify substituent effects on enzyme inhibition .
Q. How are regioselectivity challenges addressed during dihalogenation of thieno[2,3-d]pyrimidine?
- Methodology : Directed ortho-metalation (DoM) with LDA/TMP bases ensures precise Br placement. Catalyst screening (e.g., Pd(OAc)₂ for Suzuki couplings) introduces functional groups at non-halogenated positions .
Q. What mechanistic insights explain the cytostatic activity of this compound derivatives?
Q. How do structural modifications enhance the metabolic stability of brominated thieno[2,3-d]pyrimidines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
